molecular formula C17H21F3N2O6 B6989907 2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid;2,2,2-trifluoroacetic acid

2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B6989907
M. Wt: 406.4 g/mol
InChI Key: SYIAXZRFMWGKDN-YDALLXLXSA-N
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Description

2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a propanoyl group, and an anilino moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid typically involves multiple steps, including the formation of the morpholine ring, the attachment of the propanoyl group, and the coupling with an anilino moiety. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include formaldehyde, tetrabutylammonium iodide, potassium carbonate, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid include other morpholine derivatives and anilinoacetic acid analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of 2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological effects

Properties

IUPAC Name

2-(N-[(2S)-2-morpholin-4-ylpropanoyl]anilino)acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4.C2HF3O2/c1-12(16-7-9-21-10-8-16)15(20)17(11-14(18)19)13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-6,12H,7-11H2,1H3,(H,18,19);(H,6,7)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIAXZRFMWGKDN-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC(=O)O)C1=CC=CC=C1)N2CCOCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)O)C1=CC=CC=C1)N2CCOCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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